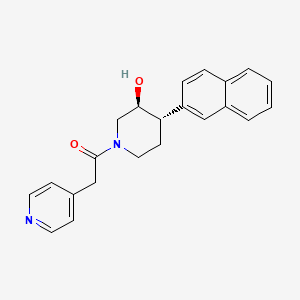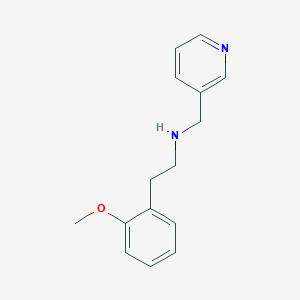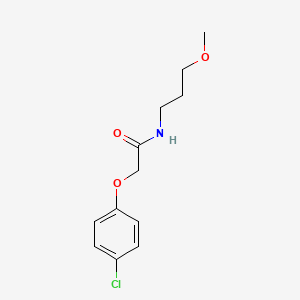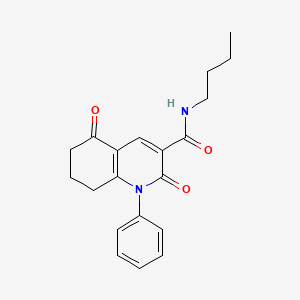
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol
Übersicht
Beschreibung
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol, also known as NAPAP, is a compound that belongs to the class of piperidine derivatives. It has been found to possess various biological activities and is of significant interest to researchers in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol is not fully understood. However, it has been proposed that this compound acts as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to its analgesic, anxiolytic, and anticonvulsant properties.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic properties. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol in lab experiments is its high potency and selectivity. It has been found to exhibit potent biological activity at low concentrations, making it a valuable tool for researchers. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on (3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to investigate its mechanism of action and efficacy in animal models. Additionally, this compound's potential as a treatment for other neurological disorders, such as epilepsy and anxiety disorders, should be further explored. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.
In conclusion, this compound is a compound with significant potential for therapeutic applications. Its potent analgesic, anti-inflammatory, anxiolytic, and anticonvulsant properties make it a valuable tool for researchers in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(3S*,4S*)-4-(2-naphthyl)-1-(pyridin-4-ylacetyl)piperidin-3-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory activities in animal models. Additionally, it has been shown to possess anticonvulsant and anxiolytic properties. This compound has also been investigated for its potential as a treatment for Alzheimer's disease, as it has been found to inhibit the aggregation of beta-amyloid peptides.
Eigenschaften
IUPAC Name |
1-[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-2-pyridin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21-15-24(22(26)13-16-7-10-23-11-8-16)12-9-20(21)19-6-5-17-3-1-2-4-18(17)14-19/h1-8,10-11,14,20-21,25H,9,12-13,15H2/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDHSUZAYHKSX-LEWJYISDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC3=CC=CC=C3C=C2)O)C(=O)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC3=CC=CC=C3C=C2)O)C(=O)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 7-methyl-5-(3-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3863344.png)

![N'-{[4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide](/img/structure/B3863370.png)

![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)
![2-[1-(3-chlorophenyl)-3-(4-morpholinyl)-3-oxopropyl]phenol](/img/structure/B3863387.png)


![N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)

